Ácido Sulfo-Cy3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cy3 is a cyanine-containing fluorochrome. It has commonly been conjugated to secondary antibodies for use in immunocytochemistry and immunohistochemistry applications. Cy3 displays excitation/emission maxima of 550/570 nm, respectively.

Aplicaciones Científicas De Investigación

Etiquetado Fluorescente en Estudios Biomoleculares

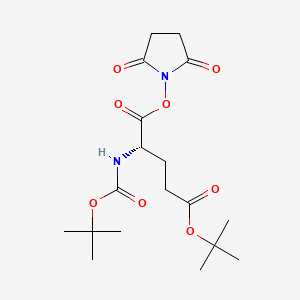

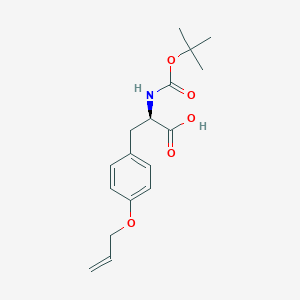

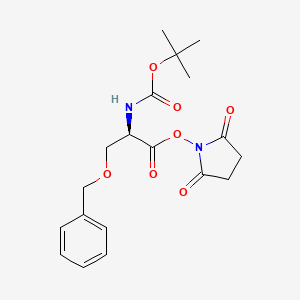

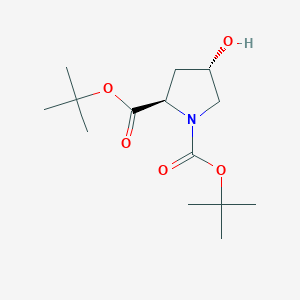

Cy3 es un tipo de colorante cianina que se ha utilizado durante muchos años como etiqueta fluorescente para biomoléculas en estudios científicos {svg_1}. Es particularmente útil en estudios de interacciones proteína-ácido nucleico {svg_2} y estudios de la estructura del ácido nucleico {svg_3}.

Transferencia de Energía de Resonancia de Förster (FRET)

FRET en colorantes cianina como Cy3 se estudia a profundidad y se usa ampliamente {svg_4}. Es una de las pocas herramientas disponibles para medir distancias a nanoescala, incluido el estudio de la estructura y dinámica de los biopolímeros {svg_5}.

Propiedades Fotofísicas

Las propiedades fotofísicas de Cy3 se han estudiado ampliamente {svg_6}. En soluciones acuosas no viscosas, Cy3 tiene una eficiencia de fluorescencia bastante baja y una vida útil del estado excitado corta debido a sus características estructurales {svg_7}.

Síntesis de Oligonucleótidos

Cy3 se ha utilizado en la síntesis de oligonucleótidos {svg_8}. La unión de Cy3 a la posición 5 de la timidina mediante un enlace etinílico permitió la síntesis de un sistema FRET de oligonucleótidos {svg_9}.

Quimiosensor Colorimétrico para Iones Metálicos

Un colorante sulfo-cianina como Cy3 se ha evaluado como quimiosensor colorimétrico para varios cationes con relevancia biológica y ambiental {svg_10}.

Imagenología In Vivo

Los colorantes Cy3 también se utilizan comúnmente para la imagenología de animales In Vivo {svg_11}. Debido a que la fluorescencia espontánea de las células y los tejidos es pequeña en la banda del infrarrojo cercano, y la profundidad de penetración de la luz del infrarrojo cercano en los tejidos biológicos es mayor, los colorantes Cy3 pueden proporcionar una mayor especificidad y sensibilidad al detectar sistemas biológicos complejos {svg_12}.

Mecanismo De Acción

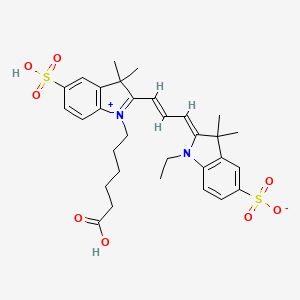

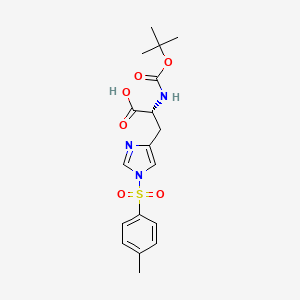

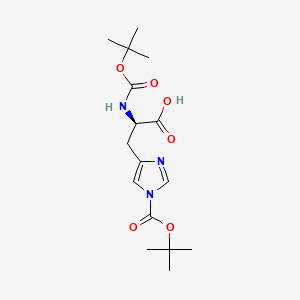

Sulfo-Cy3-acid, also known as 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate or Cy3, is a water-soluble and hydrophilic version of the Cyanine3 fluorophore . It is an orange-fluorescent label for proteins and nucleic acids .

Target of Action

The primary targets of Sulfo-Cy3-acid are proteins and nucleic acids . It is used to label these biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .

Mode of Action

Sulfo-Cy3-acid interacts with its targets (proteins and nucleic acids) through covalent bonding. This interaction results in the labeling of the target molecules, making them detectable under fluorescence microscopy .

Pharmacokinetics

Its water solubility suggests that it could have good bioavailability.

Result of Action

The primary result of Sulfo-Cy3-acid’s action is the fluorescent labeling of proteins and nucleic acids . This allows for the visualization of these biomolecules under fluorescence microscopy, aiding in various research and diagnostic applications .

Action Environment

The action of Sulfo-Cy3-acid is influenced by the environment. For instance, its fluorescence properties can be affected by the viscosity of the medium . Moreover, it is photostable and maintains its fluorescence properties at biologically relevant pHs .

Análisis Bioquímico

Biochemical Properties

Cy3 interacts with a variety of biomolecules, including peptides, proteins, and oligonucleotides . The nature of these interactions is primarily through the labeling of these molecules, which allows for their detection and analysis in various biochemical reactions .

Cellular Effects

The effects of Cy3 on cells are primarily observed through its role in fluorescence imaging. By labeling various biomolecules within cells, Cy3 allows for the visualization and analysis of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cy3 exerts its effects through its ability to fluoresce when bound to biomolecules. This fluorescence allows for the detection and analysis of these biomolecules, providing insights into their function and interactions .

Propiedades

Número CAS |

146368-13-0 |

|---|---|

Fórmula molecular |

C31H38N2O8S2 |

Peso molecular |

630.8 g/mol |

Nombre IUPAC |

(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |

Clave InChI |

YDNYBBRGPORVRT-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

SMILES isomérico |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

SMILES canónico |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Pureza |

97%min |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, Cy3 exerts its utility through its ability to:

ANone:

- Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, Cy3 encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].

A: Cy3 is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of Cy3 with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

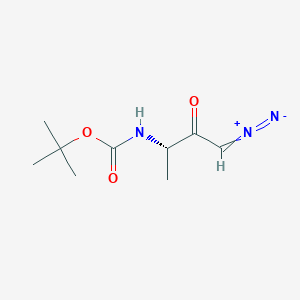

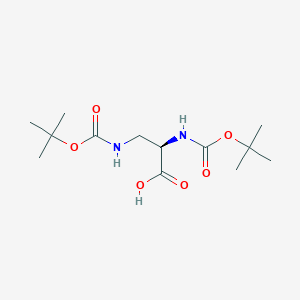

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

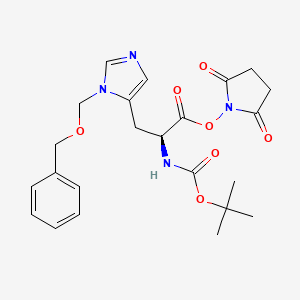

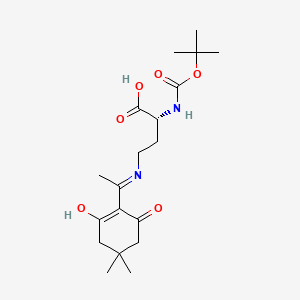

![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)

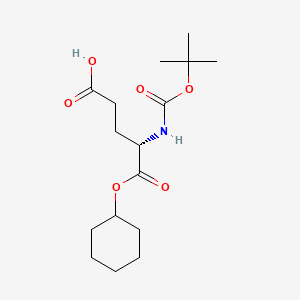

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)